2-(3-Fluorophenoxy)aniline

Descripción general

Descripción

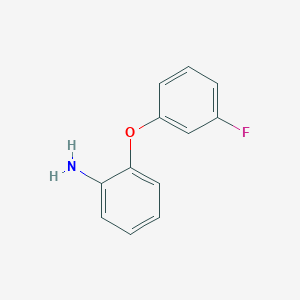

2-(3-Fluorophenoxy)aniline is an organic compound with the molecular formula C12H10FNO and a molecular weight of 203.22 . It is a liquid at room temperature .

Molecular Structure Analysis

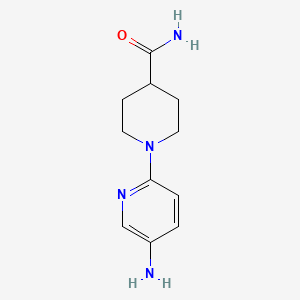

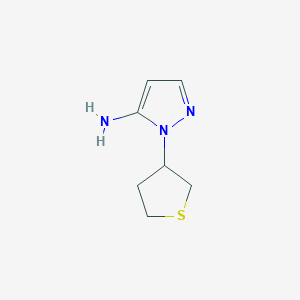

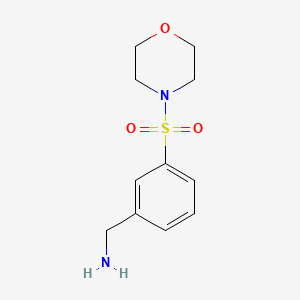

The molecular structure of 2-(3-Fluorophenoxy)aniline consists of a benzene ring with a fluorine atom and an aniline group attached . The exact structure can be better understood with a molecular model.Aplicaciones Científicas De Investigación

Docking and QSAR Studies in Kinase Inhibition

2-(3-Fluorophenoxy)aniline and its derivatives have been explored in the field of medicinal chemistry, particularly in the study of kinase inhibition. For example, docking studies of similar compounds such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline have been conducted to analyze their inhibitory activity on c-Met kinase. These studies involve understanding the molecular orientations and active conformations of these inhibitors, aided by quantitative structure–activity relationship (QSAR) methods. Such research is crucial for designing effective kinase inhibitors, potentially useful in treating various diseases including cancer (Caballero et al., 2011).

Synthesis and Chemical Production

The compound has been a focus in synthetic chemistry. An example is the practical synthesis of related compounds like 3-chloro-4-(3-fluorobenzyloxy)aniline. This synthesis process features the use of readily available materials, robustness, and a lower environmental impact, suggesting its potential for industrial production (Zhang Qingwen, 2011).

Development of Fluorophores and Optical Materials

Research into fluorophores and optical materials also utilizes derivatives of 2-(3-Fluorophenoxy)aniline. For instance, studies involving the synthesis and spectroscopic analysis of fluorophores based on 2-(2'-hydroxyphenyl)benzazole, functionalized with aniline moieties, have been conducted. These studies explore excited-state intramolecular proton transfer processes and are fundamental in the development of new materials with specific optical properties (Munch et al., 2022).

Catalytic and Biochemical Applications

Furthermore, aniline derivatives, including those related to 2-(3-Fluorophenoxy)aniline, are investigated for their catalytic properties and biochemical applications. For example, studies on Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds highlight the potential of these materials in environmental remediation and industrial processes (Zhang et al., 2009).

Fluorescence Studies and Chemical Detection

Fluorogenic imines, derived from aniline compounds, have been developed for fluorescent visualization of chemical reactions. Such compounds play a vital role in analytical chemistry, offering a method for detecting and monitoring specific chemical processes (Guo et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Fluorophenoxy)aniline are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, but specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3-Fluorophenoxy)aniline .

Propiedades

IUPAC Name |

2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZHDJAXAOGJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599131 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)aniline | |

CAS RN |

640766-67-2 | |

| Record name | 2-(3-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)

![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)